Ethyl 4-(acridin-9-ylamino)benzoate
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Overview
Description
Ethyl 4-(acridin-9-ylamino)benzoate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of an acridine moiety attached to a benzoate group via an amino linkage.
Preparation Methods
The synthesis of Ethyl 4-(acridin-9-ylamino)benzoate typically involves the reaction of 9-aminoacridine with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Ethyl 4-(acridin-9-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
Biology: It has been investigated for its ability to intercalate into DNA, making it a useful tool for studying DNA interactions and as a potential anticancer agent.
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of cancer, Alzheimer’s disease, and bacterial infections.
Mechanism of Action
The primary mechanism of action of Ethyl 4-(acridin-9-ylamino)benzoate involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal structure of the DNA helix, leading to the inhibition of DNA replication and transcription. The compound can also inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. These actions contribute to its potential anticancer and antimicrobial properties .
Comparison with Similar Compounds
Ethyl 4-(acridin-9-ylamino)benzoate can be compared with other acridine derivatives such as:
Amsacrine: A well-known anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative used as an antiseptic and for its DNA intercalating properties.
Quinacrine: Used as an antimalarial and for its ability to intercalate into DNA.
Tacrine: An acridine derivative used in the treatment of Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
This compound is unique due to its specific structure, which allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
26630-06-8 |
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Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 4-(acridin-9-ylamino)benzoate |
InChI |
InChI=1S/C22H18N2O2/c1-2-26-22(25)15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,23,24) |
InChI Key |
AZGLTYFDKZEJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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